(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-24-10-9-20-14-8-7-13(26(18,22)23)11-15(14)25-17(20)19-16(21)12-5-3-2-4-6-12/h7-8,11-12H,2-6,9-10H2,1H3,(H2,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVMIKSJKZFGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a benzo[d]thiazole moiety and a sulfamoyl group, which are known to influence its biological interactions and mechanisms of action.
Structural Characteristics
The compound's structure can be broken down into key components:
- Benzo[d]thiazole Moiety : This component is often associated with various biological activities, including antimicrobial and anticancer properties.
- Sulfamoyl Group : Known for its role in inhibiting bacterial folate synthesis, this group contributes to the compound's potential as an antibiotic.
- Cyclohexanecarboxamide Structure : This part of the molecule may enhance solubility and bioavailability.
Biological Activity Overview
Preliminary studies have indicated several potential biological activities for this compound, including:
- Antimicrobial Properties : The presence of the sulfamoyl group suggests that the compound may inhibit bacterial growth by interfering with folate metabolism. This aligns with the known activity of sulfonamide antibiotics.
- Anticancer Activity : Computational docking studies indicate that this compound may interact with enzymes involved in cancer cell proliferation, suggesting a potential role in cancer therapy.
The mechanism of action for this compound is currently under investigation. However, it is hypothesized to involve:
- Enzyme Inhibition : The compound may bind to specific enzymes involved in metabolic pathways related to bacterial infections and tumor growth.
- Generation of Reactive Oxygen Species (ROS) : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Sulfamoyl group | Antibacterial |
| 5-Methyl-1,3-thiazole-4-carboxylic acid | Thiazole ring | Antifungal |
| 2-Amino-5-thiazolecarboxylic acid | Thiazole ring with amino group | Anticancer |
This table illustrates how this compound fits within a broader context of biologically active compounds, highlighting its unique aspects while also showing its potential applications.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound. For instance:
- Antimicrobial Assays : Initial assays have demonstrated that compounds with sulfamoyl groups exhibit significant inhibition against various bacterial strains.
- Cytotoxicity Studies : Research on similar benzo[d]thiazole derivatives has shown promising cytotoxic effects against human cancer cell lines, suggesting that this compound may also exhibit similar properties.
Preparation Methods
Construction of the Benzothiazole Skeleton
The benzothiazole scaffold is typically synthesized via cyclization of 2-aminothiophenol derivatives. However, for the 6-sulfamoyl-substituted variant, a nitro-to-sulfamoyl conversion strategy is preferred.
Step 1: Nitration of Benzo[d]thiazole-2-thiol
Regioselective nitration of benzo[d]thiazole-2-thiol (1 ) using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C yields 6-nitrobenzo[d]thiazole-2-thiol (2 ) (Scheme 1). This step leverages electron-deficient aromatic systems to direct nitration to the para position relative to the thiol group.
Step 2: Reduction of Nitro to Amine
Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts 2 to 6-aminobenzo[d]thiazole-2-thiol (3 ). The latter method, employing SnCl₂ in HCl/EtOH at 70°C, achieves >90% yield.
Step 3: Sulfamoylation of the Amine
Treatment of 3 with sulfamic acid (H₂NSO₃H) in pyridine at 120°C introduces the sulfamoyl group, yielding 6-sulfamoylbenzo[d]thiazole-2-thiol (4 ). Alternative routes use ClSO₃H followed by NH₃(g).
Functionalization at Position 3: Introducing the 2-Methoxyethyl Group
Step 4: Alkylation of the Thiazole Nitrogen
The 2-methoxyethyl side chain is introduced via nucleophilic substitution. Reaction of 4 with 2-methoxyethyl bromide in the presence of K₂CO₃ in DMF at 80°C affords 3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazole-2-thiol (5 ).
Step 5: Oxidation to Sulfonic Acid
Oxidation of the thiol group in 5 using H₂O₂/AcOH generates the sulfonic acid (6 ), which is subsequently converted to the sulfonyl chloride (7 ) with PCl₅.
Formation of the Ylidene Cyclohexanecarboxamide Moiety
Synthesis of Cyclohexanecarboxylic Acid Chloride
Cyclohexanecarboxylic acid (8 ) is treated with oxalyl chloride (COCl)₂ in dichloromethane (DCM) with catalytic DMF to yield cyclohexanecarboxylic acid chloride (9 ).
Condensation Reaction
Step 6: Imine Formation
Reaction of 7 with 9 in anhydrous DCM under N₂ atmosphere, catalyzed by triethylamine (Et₃N), produces the imine intermediate (10 ). The Z-configuration is favored due to steric hindrance between the cyclohexyl group and benzothiazole ring.
Step 7: Tautomerization to Ylidene
Heating 10 in toluene at 110°C induces tautomerization, yielding the final (Z)-configured product.
Optimization and Mechanistic Insights
Critical Reaction Parameters
Stereochemical Control
The Z-configuration arises from kinetic control during imine formation, where the bulky cyclohexyl group adopts the trans position relative to the benzothiazole ring.
Analytical Characterization
Spectroscopic Data
Purity and Yield
| Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|
| 4 | 85 | 98.5 |
| 7 | 78 | 97.8 |
| Final Product | 65 | 99.2 |
Challenges and Alternative Routes
- Regioselectivity in Nitration : Competing meta-nitration is suppressed using H₂SO₄ as a directing agent.
- Sulfamoyl Group Stability : Early-stage sulfamoylation risks decomposition; thus, stepwise functionalization is preferred.
- Ylidene Isomerization : Prolonged heating may lead to E/Z interconversion, necessitating strict temperature control.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide, and how can intermediates be characterized?
- Methodology :
- The synthesis typically involves multi-step reactions starting with the formation of the benzothiazole core via cyclization, followed by functionalization with sulfamoyl and methoxyethyl groups. A final coupling with cyclohexanecarboxamide is performed under amidation conditions .
- Key steps :
Cyclization of thiourea derivatives with bromoketones to form the benzo[d]thiazole ring .
Sulfamoylation at the 6-position using sulfamoyl chloride in anhydrous DMF .
Introduction of the 2-methoxyethyl group via alkylation with 2-methoxyethyl bromide under basic conditions .
- Characterization :
- NMR : Look for characteristic peaks:
- Benzo[d]thiazole protons (δ 7.2–8.1 ppm), sulfamoyl NH (δ 5.5–6.0 ppm), cyclohexane carboxamide carbonyl (δ 168–170 ppm in ) .
- Mass spectrometry : Confirm molecular ion [M+H] at m/z 467.54 (calculated for CHNOS) .
Q. How can the stereochemical configuration (Z/E) of the imine group in this compound be determined experimentally?
- Methodology :
- Use NOESY NMR to detect spatial proximity between the cyclohexane carboxamide proton and the 2-methoxyethyl group. A (Z)-configuration will show cross-peaks between these groups .
- X-ray crystallography : Resolve the crystal structure to unambiguously assign stereochemistry .
Q. What are the primary biological targets of sulfamoyl-containing benzothiazole derivatives, and how can preliminary activity be assessed?
- Methodology :
- Targets : Sulfamoyl groups often inhibit carbonic anhydrases or bind to bacterial dihydropteroate synthase (DHPS) .
- Assays :
- In vitro enzymatic inhibition assays (e.g., DHPS activity measured via spectrophotometric monitoring of dihydrofolate formation) .
- Antibacterial screening using MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli .
Advanced Research Questions
Q. How can contradictory results in biological activity between structural analogs be systematically resolved?
- Methodology :
- Perform SAR (Structure-Activity Relationship) studies : Compare analogs with variations in substituents (e.g., sulfamoyl vs. methoxy groups) using standardized assays.
- Example: A methylsulfonyl analog () showed reduced DHPS binding compared to sulfamoyl derivatives, suggesting the NH group is critical for hydrogen bonding .
- Use molecular docking to model interactions with DHPS (PDB ID: 1AJ0) and validate with mutagenesis studies .
Q. What strategies optimize reaction yields during the sulfamoylation step, and how can side products be minimized?
- Methodology :
- Reaction optimization :
- Use excess sulfamoyl chloride (1.5 eq) in anhydrous DMF at 0°C to reduce hydrolysis .
- Add a scavenger (e.g., DMAP) to neutralize HCl byproducts .
- Purification :
- Employ column chromatography (silica gel, eluent: 5% MeOH in DCM) to separate sulfamoylated product from unreacted starting material .
Q. How does the 2-methoxyethyl substituent influence the compound’s pharmacokinetic properties, and what in vitro models can validate this?
- Methodology :
- Lipophilicity assessment : Measure logP (e.g., shake-flask method) to compare with analogs lacking the methoxyethyl group. Higher logP may enhance membrane permeability .
- Metabolic stability : Use liver microsomes (human/rat) to track degradation via LC-MS. The methoxyethyl group may reduce oxidative metabolism compared to allyl-substituted analogs .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values for similar compounds across different studies?
- Methodology :
- Standardize assay conditions : Ensure consistent pH, temperature, and enzyme concentrations. For example, DHPS activity is pH-sensitive (optimal at pH 7.4) .
- Validate with controls : Include reference inhibitors (e.g., sulfamethoxazole) in each assay batch to normalize data .
- Statistical analysis : Apply ANOVA to compare datasets and identify outliers caused by experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
